Specific Optical Rotation: Definitive Enantiomeric Identity Verification vs. (S)-Enantiomer
The (R)-enantiomer of 2-isopropylamino-2-phenylethanol exhibits a specific optical rotation of [α]20/D = -65.0 to -73.0° (c=1, ethanol) . This property is a direct consequence of its absolute configuration. The (S)-enantiomer (CAS 459804-55-8), by principle of optical isomerism, would exhibit a rotation of equal magnitude but opposite sign (predicted +65.0 to +73.0° under identical conditions). A racemic (1:1) mixture of (R)- and (S)-enantiomers would show a net specific rotation of 0°. This provides an immediate, instrument-based method to confirm enantiomeric identity and detect any contamination by the opposite enantiomer or racemate .
| Evidence Dimension | Specific optical rotation [α]20/D |
|---|---|
| Target Compound Data | -65.0 to -73.0° (c=1, ethanol) |
| Comparator Or Baseline | (S)-enantiomer (CAS 459804-55-8): +65.0 to +73.0° (predicted); Racemic mixture: 0° |
| Quantified Difference | Opposite sign of rotation; measured value sign difference is absolute for identity confirmation |
| Conditions | Measured in ethanol at concentration c=1, temperature 20°C, sodium D-line (589 nm) |
Why This Matters
For procurement officers and quality control laboratories, the specific rotation value serves as a rapid, quantitative pass/fail test to confirm that the correct enantiomer has been received, preventing costly errors in stereospecific synthetic or research workflows.
